molecular formula C93H139N15O25S2 B135631 DM-Cck CAS No. 151705-73-6

DM-Cck

Katalognummer: B135631
CAS-Nummer: 151705-73-6
Molekulargewicht: 1931.3 g/mol
InChI-Schlüssel: SOLQBRKLBPMIFT-YKMRUUQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DM-Cck, also known as this compound, is a useful research compound. Its molecular formula is C93H139N15O25S2 and its molecular weight is 1931.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metabolic Disease Treatment

Overview : DM-Cck has been investigated for its potential in treating metabolic disorders such as obesity and type 2 diabetes. The compound acts through synergistic mechanisms involving CCK and GLP-1, enhancing glucose metabolism and promoting weight loss.

Case Study : A study by Irwin et al. demonstrated that a dual-agonist fusion peptide combining CCK with GLP-1 receptor agonists showed significant metabolic improvements in diet-induced obesity (DIO) mice. The results indicated that the fusion peptide effectively reduced body weight and improved glycemic control compared to controls .

Study Findings
Irwin et al. (2015)Demonstrated metabolic improvements in DIO mice using a CCK-GLP-1 fusion peptide
Flatt et al. (2018)Highlighted the role of CCK in promoting satiety and reducing food intake in diabetic models

Renoprotective Effects

Overview : this compound has shown promise in protecting against diabetic kidney injuries. It exerts anti-inflammatory effects that may mitigate the progression of diabetic nephropathy.

Case Study : Research indicated that CCK expression is upregulated in the kidneys of diabetic mice, suggesting a protective role against inflammation. In experiments where diabetic mice were treated with sulfated cholecystokinin octapeptide (CCK-8S), notable reductions in inflammatory markers and improved renal function were observed .

Study Findings
Hasegawa et al. (2012)CCK exhibited renoprotective effects by suppressing inflammatory processes in diabetic kidneys
Zhang et al. (2020)CCK-8S treatment resulted in decreased albuminuria and improved renal histology

Cancer Therapeutics

Overview : The application of this compound extends to oncology, where it is being explored for its ability to target CCK receptors overexpressed in various tumors.

Case Study : Studies have suggested that targeting CCK receptors can enhance the delivery of cytotoxic agents to tumors. For instance, the development of radiolabeled CCK analogs has been proposed for imaging and treating neuroendocrine tumors, leveraging the overexpression of CCK receptors in these malignancies .

Study Findings
Krenitsky et al. (2007)Investigated the use of CCK/gastrin receptor ligands for tumor imaging and targeted therapy
Fuchs et al. (2019)Reported on the efficacy of CCK receptor-targeted therapies in preclinical cancer models

Neurological Applications

Overview : Recent research has highlighted the role of CCK in modulating neurological functions, particularly its effects on synaptic plasticity and neuroprotection.

Case Study : A study demonstrated that exogenous application of CCK could rescue long-term potentiation (LTP) deficits in aged mice, suggesting its potential role in enhancing cognitive functions . This finding opens avenues for investigating this compound as a therapeutic agent for age-related cognitive decline.

Study Findings
Liu et al. (2024)Showed that CCK enhances thalamocortical LTP and improves sound discrimination in aged mice
Kariya et al. (1994)Suggested that peripheral CCK modulates dopamine transmission, implicating its role in behavior

Eigenschaften

CAS-Nummer

151705-73-6

Molekularformel

C93H139N15O25S2

Molekulargewicht

1931.3 g/mol

IUPAC-Name

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[3-[3-[2,3-di(tetradecanoyloxy)propylsulfanyl]-2,5-dioxopyrrolidin-1-yl]propanoylamino]pentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C93H139N15O25S2/c1-5-8-11-13-15-17-19-21-23-25-30-41-81(117)131-58-65(132-82(118)42-31-26-24-22-20-18-16-14-12-9-6-2)59-134-75-55-78(112)108(92(75)127)49-47-76(110)100-68(40-34-48-97-93(95)96)85(120)105-74(54-80(115)116)89(124)104-71(51-62-43-45-64(46-44-62)133-135(128,129)130)90(125)107-83(60(4)109)91(126)99-57-77(111)101-72(52-63-56-98-67-39-33-32-37-66(63)67)87(122)102-69(38-10-7-3)86(121)106-73(53-79(113)114)88(123)103-70(84(94)119)50-61-35-28-27-29-36-61/h27-29,32-33,35-37,39,43-46,56,60,65,68-75,83,98,109H,5-26,30-31,34,38,40-42,47-55,57-59H2,1-4H3,(H2,94,119)(H,99,126)(H,100,110)(H,101,111)(H,102,122)(H,103,123)(H,104,124)(H,105,120)(H,106,121)(H,107,125)(H,113,114)(H,115,116)(H4,95,96,97)(H,128,129,130)/t60-,65?,68+,69+,70+,71+,72+,73+,74+,75?,83+/m1/s1

InChI-Schlüssel

SOLQBRKLBPMIFT-YKMRUUQMSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC

Isomerische SMILES

CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC

Kanonische SMILES

CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC

Synonyme

dimyristoylmercaptoglycero-N(alpha)maleoyl-beta-alanyl(Thr,Nle)-CCK-9
DM-CCK

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.